4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a 4-chlorobenzyl group attached to the nitrogen of a butanoic acid backbone. The Fmoc group (9H-fluoren-9-ylmethoxy carbonyl) is widely used in solid-phase peptide synthesis (SPPS) due to its base-labile protection, enabling orthogonal deprotection strategies . The 4-chlorophenyl substituent introduces steric bulk and electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO4/c27-19-13-11-18(12-14-19)16-28(15-5-10-25(29)30)26(31)32-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,11-14,24H,5,10,15-17H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWKJHRSPUIDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCCC(=O)O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137580-02-8 | |
| Record name | 4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 4-chlorophenylmethyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the 4-chlorophenylmethyl intermediate.
Introduction of the fluorenylmethoxycarbonyl group: The intermediate is then reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to introduce the fluorenylmethoxycarbonyl protecting group.
Coupling with amino butanoic acid: The final step involves the coupling of the protected intermediate with amino butanoic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural components suggest that it may exhibit properties beneficial for targeting specific biological pathways.
Case Studies and Research Findings
- Antioxidant Activity : Research indicates that compounds similar to 4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid can exhibit antioxidant properties, which are crucial in mitigating oxidative stress-related diseases .
- Drug Design : The compound's ability to modify biological interactions makes it a candidate for drug design, particularly in creating inhibitors for specific enzymes involved in disease processes.
Biochemical Research
The compound's interactions with proteins and enzymes can provide insights into biochemical pathways and mechanisms of action.
Applications in Biochemical Studies
- Enzyme Inhibition : Studies have shown that similar compounds can act as enzyme inhibitors, potentially leading to the development of new therapeutic agents .
- Protein Interaction Studies : The unique fluorene moiety can be utilized in fluorescence studies to track protein interactions in live cells, providing real-time data on cellular processes.
Material Science
Given its unique chemical structure, this compound may also find applications in material science.
Potential Applications
- Polymer Chemistry : The compound could be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
- Nanotechnology : Its ability to form stable complexes may be exploited in the design of nanocarriers for drug delivery systems.
Analytical Chemistry
The compound can serve as a standard or probe in various analytical techniques due to its distinct spectral properties.
Use in Analytical Methods
- Spectroscopic Analysis : The unique functional groups present in the compound allow for its detection and quantification using techniques such as NMR and mass spectrometry.
- Chromatography : It can be used as a reference standard in chromatographic methods, aiding in the separation and analysis of similar compounds.
Summary Table of Applications
| Application Area | Specific Uses | Example Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Drug Design, Antioxidant Activity | Potential enzyme inhibitors |
| Biochemical Research | Protein Interaction Studies | Real-time tracking of cellular processes |
| Material Science | Polymer Chemistry, Nanotechnology | Enhanced properties in polymer matrices |
| Analytical Chemistry | Spectroscopic Analysis, Chromatography | Reference standard for chromatographic methods |
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The fluorenylmethoxycarbonyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ in backbone length, substituent groups, and stereochemistry. Key examples include:
- Substituent Effects :
- Electron-withdrawing groups (e.g., 4-chlorophenyl, 4-iodophenyl) increase acidity of the carboxylic acid and may enhance stability toward oxidation .
- Bulky groups (e.g., tert-butyl in ) reduce solubility in polar solvents but improve lipophilicity for membrane penetration .
- Stereochemistry : Enantiomers like (R)- and (S)-configured analogs () exhibit distinct biological activities due to chiral recognition in target binding .
Physical and Spectroscopic Properties
- Melting Points : Fmoc-protected analogs exhibit melting points between 120°C and 150°C, influenced by crystallinity and substituent interactions .
- Spectroscopic Characterization: 1H/13C NMR: Aromatic protons of the Fmoc group resonate at δ 7.2–7.8 ppm, while aliphatic backbone signals appear at δ 1.5–4.5 ppm . HRMS: Accurate mass analysis confirms molecular formulas (e.g., C23H19ClNO4 for the target compound) with <5 ppm error .
Biological Activity
4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, also known by its CAS number 2137580-02-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.
Antimicrobial Properties
Studies have indicated that derivatives of butanoic acids can exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The disk diffusion method has been employed in various studies to assess the antimicrobial efficacy of such compounds, revealing promising results against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| This compound | High | Moderate |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines. Research indicates that butanoic acid derivatives can modulate immune responses, potentially reducing inflammation in various models .
Antinociceptive Activity
Research has also highlighted the antinociceptive properties of related compounds. For example, studies conducted on similar structures have demonstrated their effectiveness in pain relief models, suggesting that this compound may possess similar effects .
Case Studies and Research Findings
- Antimicrobial Study : A study published in MDPI evaluated several derivatives of butanoic acids for antimicrobial activity. The results indicated that certain modifications significantly enhanced activity against specific bacterial strains .
- Inflammation Model : In a model assessing the anti-inflammatory effects of related compounds, it was found that these derivatives could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for reducing inflammation .
- Pain Relief Research : Another study explored the analgesic properties of structurally similar compounds. The findings suggested that these compounds could effectively reduce pain responses in animal models, indicating potential therapeutic applications for pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
